molecular formula C18H16O8 B089346 Chrysosplenol D CAS No. 14965-20-9

Chrysosplenol D

Cat. No. B089346
CAS RN: 14965-20-9
M. Wt: 360.3 g/mol
InChI Key: BYWLLSQTJBXAPV-UHFFFAOYSA-N
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Description

Synthesis Analysis

Chrysosplenol D is primarily isolated from natural sources through extraction processes. Synthetic approaches to chrysosplenol D have not been extensively detailed in the literature, focusing more on its isolation and the study of its biological activities.

Molecular Structure Analysis

The molecular structure of Chrysosplenol D is characterized by its flavonol backbone, which is common to many natural flavonoids. This structure is crucial for its interaction with various biological targets and its optical properties. The molecule exhibits fluorescence when excited at specific wavelengths, making it useful in optical sensing applications (Saleh et al., 2020).

Chemical Reactions and Properties

Chrysosplenol D has been shown to interact with metal ions, particularly Cu(II), forming complexes that result in the quenching of its fluorescence. This interaction underscores its potential as an optical sensor for metal ions in environmental and biological samples. The chemical reactivity of Chrysosplenol D with Cu(II) ions provides a basis for developing sensitive detection methods for trace metal ions (Saleh et al., 2020).

Scientific Research Applications

Anti-Inflammatory Properties

Chrysosplenol D, a flavonoid present in Artemisia annua L., exhibits significant anti-inflammatory effects. In studies involving mice, it inhibited inflammation induced by various agents. It was observed to reduce edema, suppress the release of pro-inflammatory cytokines, and inhibit cell migration in vitro. These properties suggest potential for Chrysosplenol D in treating inflammatory conditions (Li et al., 2015).

Anticancer Effects

Chrysosplenol D demonstrates anticancer properties, particularly against oral squamous cell carcinoma (OSCC). It reduced cell viability, induced cell cycle arrest, and promoted apoptosis and autophagy in OSCC cells. The compound's effect is linked to the activation of heme oxygenase-1 (HO-1) and the suppression of the MAPK pathway, highlighting its potential as an anticancer agent (Hsieh et al., 2021).

Acute Lung Injury Protection

In a study on mice, Chrysosplenol D was found to protect against acute lung injury induced by LPS. It reduced oxidative stress, inflammation, and apoptosis through modulation of the TLR4-MAPKs/NF-κB signaling pathways. This suggests a role for Chrysosplenol D in treatments for lung injuries (Zhang et al., 2021).

Optical Sensor for Cu(II) Ions

Chrysosplenol D serves as an ultrasensitive optical sensor for the detection of Cu(II) ions. Its fluorescence properties change upon binding to Cu(II), providing a useful tool for environmental and biological monitoring of copper ions (Saleh et al., 2020).

Cardiac Myocyte Contraction

Chrysosplenol D is shown to increase contraction in rat ventricular myocytes. Its positive inotropic effect, independent of β-adrenergic receptor stimulation, suggests its potential in developing treatments for heart conditions (Son et al., 2011).

Safety And Hazards

The safety data sheet for Chrysosplenol D suggests that it should be used only for research and development by, or directly under the supervision of, a technically qualified individual .

properties

IUPAC Name

2-(3,4-dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxychromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16O8/c1-23-12-7-11-13(14(21)17(12)24-2)15(22)18(25-3)16(26-11)8-4-5-9(19)10(20)6-8/h4-7,19-21H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYWLLSQTJBXAPV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C2C(=C1)OC(=C(C2=O)OC)C3=CC(=C(C=C3)O)O)O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70933694
Record name 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

chrysoplenol D

CAS RN

14965-20-9
Record name Chrysoplenol D
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014965209
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4-Dihydroxyphenyl)-5-hydroxy-3,6,7-trimethoxy-4H-1-benzopyran-4-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70933694
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name CHRYSOPLENOL D
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/GV8SR5RV6Z
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
686
Citations
YJ Li, Y Guo, Q Yang, XG Weng, L Yang… - Toxicology and applied …, 2015 - Elsevier
… chrysosplenol D followed by intraperitoneal injection of lipopolysaccharide (LPS). Mouse Raw264.7 macrophage cells were incubated with casticin or chrysosplenol D. … chrysosplenol D …
Number of citations: 65 www.sciencedirect.com
SJ Lang, M Schmiech, S Hafner, C Paetz… - International Journal of …, 2020 - mdpi.com
… The flavonols chrysosplenol d and casticin selectively inhibited the viability of the TNBC cell … more sensitive to chrysosplenol d treatment. In vivo, chrysosplenol d and casticin inhibited …
Number of citations: 29 www.mdpi.com
MJ Hsieh, CC Lin, YS Lo, YC Chuang, HY Ho… - Cancers, 2021 - mdpi.com
… Chrysosplenol D, a flavonol isolated from Artemisia annua L., can … chrysosplenol D and its un-derlying mechanism in oral squamous cell carcinoma. We observed that chrysosplenol D …
Number of citations: 10 www.mdpi.com
Q Zhang, A Feng, M Zeng, B Zhang, J Shi… - Innate …, 2021 - journals.sagepub.com
… This study investigated the effect and mechanism of chrysosplenol D (CD) on LPS-induced acute lung injury in mice. Histological changes in the lungs were measured by hematoxylin-…
Number of citations: 12 journals.sagepub.com
C Fu, K Zhang, M Wang, F Qiu - Phytomedicine, 2022 - Elsevier
… annua active components casticin (CAS) and chrysosplenol D (CHD) in A. annua in NSCLC cells. After treatment with CAS and CHD, A549 cells were subjected to RNA sequencing (…
Number of citations: 10 www.sciencedirect.com
SM Saleh, R Ali, MEF Hegazy, FM Alminderej… - Journal of Molecular …, 2020 - Elsevier
Herein, we introduce a novel, ultrasensitive optical sensor for determination of Cu(II) ions over the concentration range of 0 to 1 μM Cu(II). The optical sensor is based on the natural …
Number of citations: 19 www.sciencedirect.com
MA Olszewska, J Gudej - Journal of pharmaceutical and biomedical …, 2009 - Elsevier
… 1), two glycosides and two aglycones (chrysosplenoside B, CDB; chrysosplenoside D, CDD; chrysosplenol B, CLB; and chrysosplenol D, CLD), have been isolated with high yields from …
Number of citations: 11 www.sciencedirect.com
M Arisawa, T Hayashi, M Shimizu, N Morita… - Journal of natural …, 1991 - ACS Publications
In view of the observationthat a CHCl5-soluble fraction of the MeOH ex-tract of Chrysosplenium grayanum has shown cytotoxic activity in the KB cell invitro system, the fraction has been …
Number of citations: 42 pubs.acs.org
H Zhang, Z You, Y Li, C Gao, Y Wang… - Immunity, Inflammation …, 2023 - Wiley Online Library
Objective To uncover the effects of chrysosplenol D (CHD) on the progression of prostate cancer in vitro as well as in mice. Methods DU145 and PC‐3 cells were treated with increasing …
Number of citations: 6 onlinelibrary.wiley.com
M Lu, Z Liao, L Ji, H Sun - Fitoterapia, 2013 - Elsevier
A phytochemical study of the ethanolic extract of Chrysosplenium carnosum Hook. f. et Thoms. led to the isolation of two new oleanane-type triterpenoids, 6β-hydroxy-3-oxoolean-12-en-…
Number of citations: 21 www.sciencedirect.com

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